Palmitoleic Acid-d14

Description

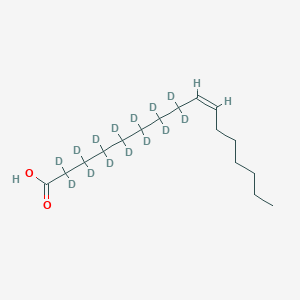

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-VXXNRCPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Research Applications of Palmitoleic Acid-d14

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmitoleic Acid-d14 is a deuterated, stable isotope-labeled (SIL) analog of palmitoleic acid, an omega-7 monounsaturated fatty acid of significant interest in metabolic research. Due to its chemical and physical similarity to the endogenous compound, coupled with its distinct mass, this compound serves as an indispensable tool in advanced analytical and metabolic studies. Its primary applications are as an internal standard for highly accurate quantification of palmitoleic acid via isotope dilution mass spectrometry and as a tracer to investigate metabolic pathways, including fatty acid uptake, elongation, and incorporation into complex lipids. This guide details the core principles of its use, provides standardized experimental protocols, and presents relevant quantitative data for its application in a research setting.

Core Applications of this compound

Internal Standard for Accurate Quantification by Stable Isotope Dilution (SID)

The most prevalent use of this compound is as an internal standard for the precise measurement of endogenous palmitoleic acid in biological matrices such as plasma, serum, cells, and tissues.[1][2] The technique, known as Stable Isotope Dilution Mass Spectrometry (SID-MS), is considered the gold standard for quantitative analysis.[3]

The principle relies on adding a known quantity of this compound to a sample at the earliest stage of preparation.[4] Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same loss during extraction, derivatization, and ionization. By measuring the ratio of the mass spectrometer signal from the endogenous (light) palmitoleic acid to the deuterated (heavy) standard, one can calculate the exact amount of the endogenous compound, effectively nullifying variations in sample recovery and instrument response.[3] This method provides superior accuracy and precision compared to other quantification techniques.

Tracer for Metabolic Flux Analysis

Stable isotopes like deuterium (²H) are powerful tools for metabolic flux analysis, which studies the rates of metabolic reactions. By introducing this compound into a biological system (e.g., cell culture or animal model), researchers can trace the journey of the deuterium label as the fatty acid is metabolized.

This approach allows for the investigation of:

-

Fatty Acid Elongation and Desaturation: Tracking the conversion of palmitoleic acid into other fatty acid species.

-

Incorporation into Complex Lipids: Measuring the rate at which palmitoleic acid is esterified into triglycerides (TGs), phospholipids (PLs), and cholesteryl esters (CEs).

-

Phospholipid Remodeling: Studying the dynamics of the Lands' cycle, where fatty acids on the glycerol backbone of phospholipids are swapped.

Detecting the d14-label in downstream metabolites provides direct evidence of metabolic pathways and allows for the quantification of their flux, offering critical insights into the dynamic regulation of lipid metabolism.

Experimental Protocols and Data

Protocol: Quantification of Palmitoleic Acid in Human Plasma via LC-MS/MS

This protocol provides a standard methodology for the analysis of free palmitoleic acid.

1. Materials and Reagents:

-

Human Plasma (collected in K2-EDTA tubes)

-

This compound Internal Standard Solution (e.g., 10 µg/mL in ethanol)

-

Palmitoleic Acid Certified Standard for calibration curve

-

LC-MS Grade: Acetonitrile, Isopropanol, Methanol, Water, Formic Acid, Ammonium Acetate

-

Methyl-tert-butyl ether (MTBE)

2. Sample Preparation (Lipid Extraction):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the this compound internal standard solution. Vortex briefly.

-

Add 225 µL of cold methanol and vortex for 10 seconds.

-

Add 750 µL of cold MTBE and shake vigorously for 10 minutes at 4°C.

-

Induce phase separation by adding 188 µL of LC-MS grade water. Vortex for 20 seconds.

-

Centrifuge at 14,000 x g for 5 minutes. Two distinct phases will form.

-

Carefully transfer 500 µL of the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in 100 µL of 90:10 (v/v) Isopropanol:Acetonitrile for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

Quantitative data for a typical LC-MS/MS method are summarized below. Parameters may require optimization based on the specific instrumentation used.

| Table 1: Chromatographic Conditions | |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 55% B, ramp to 95% B, hold, and re-equilibrate |

| Injection Volume | 5-10 µL |

| Column Temperature | 40-50°C |

| Table 2: Mass Spectrometry Conditions | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Compound | Precursor Ion (Q1) m/z |

| Palmitoleic Acid | 253.2 |

| This compound | 267.3 |

| Key Parameters | Optimize spray voltage, gas flows, and collision energy |

Note: The precursor ion represents the deprotonated molecule [M-H]⁻. The product ion can be the same for a pseudo-MRM transition or a specific fragment ion generated by collision-induced dissociation.

Application in Signaling Pathway Research

Palmitoleic acid is not merely a component of fats but also a signaling molecule, or "lipokine," that actively regulates metabolic processes. Research has demonstrated its beneficial effects on increasing insulin sensitivity, suppressing inflammation, and preventing hepatic steatosis.

Accurate quantification of palmitoleic acid levels using this compound is therefore critical in studies aiming to understand its role in cellular signaling. For example, researchers can precisely measure changes in circulating or tissue-specific palmitoleic acid in response to dietary interventions, drug treatments, or in disease states like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This allows for a direct correlation between the concentration of this lipokine and the activation state of downstream signaling pathways, such as those involving AMPK and insulin receptor signaling.

References

- 1. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

Palmitoleic Acid-d14 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleic acid (16:1n7), a monounsaturated omega-7 fatty acid, has emerged as a significant bioactive lipid molecule, or "lipokine," that plays a crucial role in regulating systemic metabolism.[1][2] It is synthesized endogenously through de novo lipogenesis (DNL), primarily in the liver and adipose tissue, from its saturated precursor, palmitic acid.[3][4] Palmitoleic acid has been shown to enhance insulin sensitivity in muscle, regulate hepatic lipid metabolism, and possess anti-inflammatory properties.[5] Given its central role in metabolic health, understanding the dynamics of its synthesis, storage, and utilization is of paramount interest in the development of therapies for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

Stable isotope-labeled tracers are powerful tools for elucidating the kinetics of metabolic pathways in vivo and in vitro. Palmitoleic Acid-d14, a deuterated variant of palmitoleic acid, serves as an ideal tracer for metabolic studies. Its distinct mass allows for sensitive and specific quantification by mass spectrometry, enabling researchers to trace its incorporation into various lipid species and measure its metabolic flux through different pathways without the safety concerns associated with radioisotopes.

This technical guide provides a comprehensive overview of the application of this compound as a tracer in metabolic research. It details experimental protocols, summarizes quantitative data from analogous tracer studies, and visualizes key metabolic and signaling pathways.

De Novo Lipogenesis and Palmitoleic Acid Synthesis

Palmitoleic acid is a direct product of the de novo lipogenesis (DNL) pathway. This pathway converts excess carbohydrates into fatty acids. The initial product of DNL is palmitic acid (16:0), which is then desaturated by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) to form palmitoleic acid (16:1n7).

Experimental Protocols for Metabolic Tracer Studies

While specific published protocols detailing the use of this compound are limited, the following methodologies are based on established principles of stable isotope tracer studies with fatty acids and analogous studies using other labeled forms of palmitoleic acid.

In Vitro Tracer Studies: Incorporation into Cellular Lipids

This protocol is adapted from studies using 13C- and 3H-labeled palmitoleic acid to trace its incorporation into different lipid classes in cell culture.

Objective: To quantify the incorporation of this compound into various lipid species (e.g., triglycerides, phospholipids, cholesterol esters) in a cell line of interest (e.g., hepatocytes, adipocytes).

Materials:

-

This compound (Cayman Chemical, Item No. 9000431 or similar)

-

Cell line of interest (e.g., HepG2, 3T3-L1)

-

Cell culture medium and supplements

-

Lipid extraction solvents (e.g., chloroform, methanol, hexane, isopropanol)

-

Internal standards for lipid classes (e.g., deuterated or 13C-labeled lipid standards)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to facilitate its solubility in the culture medium.

-

Incubate the cells with the this compound-containing medium for various time points (e.g., 0, 1, 4, 8, 24 hours). The final concentration of the tracer should be optimized based on the cell type and experimental goals.

-

-

Lipid Extraction:

-

After incubation, wash the cells with ice-cold PBS to remove any unincorporated tracer.

-

Lyse the cells and extract total lipids using a standard method such as the Folch or Bligh-Dyer method.

-

Add a cocktail of internal standards for different lipid classes prior to extraction to correct for extraction efficiency and instrument variability.

-

-

Sample Analysis by LC-MS/MS:

-

Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Separate the different lipid classes using liquid chromatography.

-

Detect and quantify the native and d14-labeled lipid species using mass spectrometry in multiple reaction monitoring (MRM) or full scan mode.

-

-

Data Analysis:

-

Calculate the enrichment of this compound in each lipid class by determining the ratio of the d14-labeled species to the corresponding unlabeled species.

-

Determine the rate of incorporation of the tracer into each lipid pool.

-

In Vivo Tracer Studies: Metabolic Flux Analysis

This protocol outlines a general approach for an in vivo study using a constant infusion of this compound, based on principles of tracer dilution and incorporation models.

Objective: To determine the whole-body and tissue-specific turnover rate of palmitoleic acid and its incorporation into plasma lipid pools.

Materials:

-

This compound

-

Sterile, pyrogen-free vehicle for infusion (e.g., saline with BSA)

-

Animal model (e.g., mouse, rat)

-

Infusion pump and catheters

-

Blood collection supplies

-

LC-MS/MS system

Procedure:

-

Animal Preparation:

-

Acclimate animals to the experimental conditions.

-

For studies requiring a steady state, fast the animals overnight.

-

Surgically implant catheters for tracer infusion and blood sampling.

-

-

Tracer Infusion:

-

Prepare the this compound infusion solution in a sterile vehicle.

-

Administer a primed-continuous infusion of the tracer to achieve a rapid and stable isotopic enrichment in the plasma.

-

The infusion rate and duration should be optimized based on the animal model and the specific metabolic questions being addressed.

-

-

Blood and Tissue Sampling:

-

Collect blood samples at baseline (before infusion) and at multiple time points during the infusion to monitor the isotopic enrichment of palmitoleic acid in plasma free fatty acids and various lipid fractions (e.g., VLDL-triglycerides).

-

At the end of the infusion, collect tissues of interest (e.g., liver, adipose tissue, muscle) for analysis of tracer incorporation.

-

-

Sample Processing and Analysis:

-

Separate plasma and extract lipids from plasma and tissues as described in the in vitro protocol.

-

Analyze the isotopic enrichment of this compound in the relevant lipid pools by LC-MS/MS.

-

-

Kinetic Modeling:

-

Use tracer dilution models to calculate the rate of appearance (Ra) of palmitoleic acid in the plasma.

-

Employ tracer incorporation models to determine the fractional synthetic rate (FSR) of lipid pools such as VLDL-triglycerides.

-

Data Presentation: Quantitative Insights from Labeled Fatty Acid Studies

The following tables summarize quantitative data from studies that have used labeled fatty acids to investigate metabolic pathways. While not specific to this compound, they provide a framework for the types of data that can be generated.

Table 1: Incorporation of 13C-Palmitic Acid and 13C-Palmitoleic Acid into Lipid Classes in HepG2 Cells

| Lipid Class | 13C-Palmitic Acid Incorporation (nmol/mg protein) | 13C-Palmitoleic Acid Incorporation (nmol/mg protein) |

| Phosphatidylcholine (PC) | 1.5 ± 0.2 | 2.0 ± 0.3 |

| Phosphatidylethanolamine (PE) | 0.8 ± 0.1 | 1.2 ± 0.2 |

| Triglycerides (TG) | 10.2 ± 1.5 | 15.8 ± 2.1 |

| Diacylglycerols (DG) | 0.5 ± 0.1 | 0.9 ± 0.1 |

| Ceramides (Cer) | 0.3 ± 0.05 | Not Reported |

Data are presented as mean ± SD after 16 hours of incubation.

Table 2: Fatty Acid Oxidation Rates in Humans on Different Diets

| Dietary Group | Fed State Fat Oxidation Rate (mg·kg FFM-1·min-1) |

| High Palmitic Acid Diet | 0.0005 ± 0.0001 |

| High Oleic Acid Diet | 0.0008 ± 0.0001 |

Data are presented as mean ± SEM.

Signaling Pathways Influenced by Palmitoleic Acid

Palmitoleic acid is recognized as a lipokine that can influence several key signaling pathways involved in metabolism and inflammation.

AMPK Activation: Palmitoleic acid has been shown to activate AMP-activated protein kinase (AMPK) in adipocytes. Activated AMPK can increase glucose uptake and fatty acid oxidation.

PPARα Activation: As a fatty acid, palmitoleic acid can act as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.

Suppression of Inflammation: Palmitoleic acid can suppress inflammatory signaling pathways, such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines like TNF-α and IL-6.

Conclusion

This compound is a valuable tool for researchers investigating the complex roles of this lipokine in metabolic health and disease. By employing stable isotope tracer methodologies, scientists can gain quantitative insights into the dynamics of palmitoleic acid metabolism, from its synthesis via de novo lipogenesis to its incorporation into complex lipids and its influence on key signaling pathways. The experimental frameworks and data presented in this guide provide a solid foundation for designing and interpreting studies that will further unravel the therapeutic potential of targeting palmitoleic acid metabolism.

References

- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increasing dietary palmitic acid decreases fat oxidation and daily energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isotopic Labeling with Palmitoleic Acid-d14

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Palmitoleic Acid-d14 as a stable isotope tracer to investigate lipid metabolism. It covers the core principles, detailed experimental protocols, and the analysis of its effects on key signaling pathways. This document is intended to serve as a practical resource for designing and implementing metabolic studies utilizing deuterated palmitoleic acid.

Introduction to Isotopic Labeling with this compound

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within biological systems. Palmitoleic acid (16:1n-7), a monounsaturated omega-7 fatty acid, has garnered significant interest as a "lipokine," a lipid hormone that can influence systemic metabolic regulation. It has been implicated in modulating insulin sensitivity, inflammation, and hepatic lipid accumulation. This compound is a deuterated form of palmitoleic acid, where 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it heavier than its endogenous counterpart, allowing for its detection and quantification by mass spectrometry. By introducing this compound into cell cultures or animal models, researchers can track its incorporation into complex lipids, such as triglycerides and phospholipids, and elucidate its metabolic pathways and signaling effects.

Data Presentation: Quantitative Analysis of this compound Incorporation

The following table summarizes representative data from a time-course experiment tracking the incorporation of this compound into major lipid classes in cultured hepatocytes. This data is synthesized based on typical fatty acid metabolism patterns observed in published literature and serves as an illustrative example.

| Time Point (hours) | This compound Enrichment in Total Fatty Acids (%) | This compound Incorporation into Triglycerides (nmol/mg protein) | This compound Incorporation into Phospholipids (nmol/mg protein) |

| 0 | 0 | 0 | 0 |

| 1 | 15.2 ± 1.8 | 8.5 ± 0.9 | 3.1 ± 0.4 |

| 4 | 38.7 ± 3.5 | 25.3 ± 2.1 | 9.8 ± 1.1 |

| 8 | 52.1 ± 4.2 | 48.9 ± 3.7 | 15.2 ± 1.5 |

| 12 | 58.9 ± 5.1 | 65.7 ± 5.4 | 18.6 ± 1.9 |

| 24 | 62.5 ± 5.5 | 78.2 ± 6.1 | 20.3 ± 2.2 |

Experimental Protocols

Protocol 1: In Vitro Labeling of Hepatocytes with this compound

Objective: To trace the incorporation of this compound into intracellular lipid species in a human hepatocyte cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound (in ethanol)

-

Phosphate-Buffered Saline (PBS)

-

Lipid extraction solvents: Chloroform, Methanol, Water (HPLC grade)

-

Internal standards for mass spectrometry (e.g., C17:0-containing lipids)

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound complexed to BSA. Briefly, evaporate the ethanol from the this compound solution under a stream of nitrogen. Resuspend the fatty acid in a small volume of ethanol and then dilute with DMEM containing 2% fatty acid-free BSA to the desired final concentration (e.g., 100 µM).

-

Labeling Experiment: When cells reach 80-90% confluency, replace the growth medium with the this compound labeling medium. Incubate for various time points (e.g., 0, 1, 4, 8, 12, 24 hours).

-

Cell Harvesting and Lipid Extraction:

-

At each time point, wash the cells twice with ice-cold PBS.

-

Scrape the cells in PBS and pellet by centrifugation.

-

Perform a Bligh-Dyer lipid extraction: Add a 2:1 methanol:chloroform mixture to the cell pellet, vortex thoroughly, and incubate on ice.

-

Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the lipid extract under a stream of nitrogen.

-

For analysis of fatty acid composition, transesterify the lipids to fatty acid methyl esters (FAMEs) using methanolic HCl.

-

For intact lipid analysis, resuspend the lipid extract in an appropriate solvent for LC-MS/MS.

-

-

Mass Spectrometry Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) for FAMEs or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for intact lipids to determine the isotopic enrichment of this compound in different lipid species.

Protocol 2: In Vivo Administration of this compound to Mice

Objective: To investigate the metabolic fate of this compound in a mouse model.

Materials:

-

C57BL/6J mice

-

This compound

-

Vehicle for oral gavage (e.g., corn oil)

-

Equipment for oral gavage

-

Anesthesia

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Tissue collection tools

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Tracer Administration: Prepare a solution of this compound in corn oil. Administer a single dose of this compound (e.g., 10 mg/kg body weight) to mice via oral gavage.

-

Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours) post-administration, collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes.

-

Tissue Harvesting: At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle).

-

Sample Processing:

-

Separate plasma from blood by centrifugation.

-

Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

-

-

Lipid Extraction and Analysis: Extract lipids from plasma and homogenized tissues using the Folch method. Analyze the lipid extracts by GC-MS or LC-MS/MS to quantify the enrichment of this compound in various lipid fractions.

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Tracing

Commercial Suppliers and Technical Guide for Palmitoleic Acid-d14

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical specifications of Palmitoleic Acid-d14, a deuterated internal standard crucial for the accurate quantification of palmitoleic acid in various biological matrices. It is intended for researchers, scientists, and professionals involved in drug development and metabolic research.

Introduction to this compound

Palmitoleic acid (16:1n7) is an omega-7 monounsaturated fatty acid that has garnered significant interest for its role as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic homeostasis. It is associated with improved insulin sensitivity and reduced inflammation.[1][2][3] this compound serves as an essential tool for researchers, enabling precise and accurate measurement of endogenous palmitoleic acid levels through mass spectrometry-based techniques. The deuterium labels provide a distinct mass shift, allowing for clear differentiation from the naturally occurring analyte.

Commercial Availability

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key information for sourcing this internal standard.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |

| Cayman Chemical | This compound | 184708-66-5 | C₁₆H₁₆D₁₄O₂ | 268.4 | ≥99% deuterated forms (d₁-d₁₄) | Solution in ethanol |

| Santa Cruz Biotechnology | This compound | 184708-66-5 | C₁₆H₁₆D₁₄O₂ | 268.41 | - | - |

Note: Product specifications and availability are subject to change. Please refer to the supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (9Z)-hexadecenoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14 acid | [4][5] |

| Synonyms | FA 16:1-d14, 9-cis-Hexadecenoic Acid-d14, n-7 Palmitoleate-d14 | |

| Appearance | Solution in ethanol | |

| Storage Temperature | -20°C | |

| Stability | ≥ 1 year at -20°C |

Experimental Protocols

The accurate quantification of palmitoleic acid in biological samples is critical for understanding its physiological roles. The use of a deuterated internal standard like this compound is a standard practice in mass spectrometry-based lipidomics.

Protocol: Quantification of Palmitoleic Acid in Plasma using GC-MS

This protocol outlines a general procedure for the extraction and analysis of fatty acids from plasma, utilizing a deuterated internal standard.

1. Sample Preparation and Lipid Extraction:

-

To a known volume of plasma (e.g., 100 µL), add a precise amount of this compound internal standard solution.

-

Add a mixture of chloroform:methanol (2:1, v/v) to the plasma sample for lipid extraction.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Fatty Acid Methylation:

-

To the dried lipid extract, add a solution of 14% boron trifluoride in methanol.

-

Heat the mixture at 100°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

-

After cooling, add water and hexane to the mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen.

3. GC-MS Analysis:

-

Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC separates the different FAMEs based on their volatility and interaction with the column stationary phase.

-

The mass spectrometer detects and quantifies the FAMEs based on their mass-to-charge ratio.

-

The concentration of endogenous palmitoleic acid is determined by comparing the peak area of its corresponding FAME to the peak area of the this compound FAME internal standard.

Signaling Pathways of Palmitoleic Acid

Palmitoleic acid has been shown to exert its metabolic effects through the activation of key signaling pathways, primarily involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).

AMPK Activation Pathway

Palmitoleic acid is known to activate AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK in tissues like skeletal muscle and liver leads to increased glucose uptake and fatty acid oxidation, contributing to improved insulin sensitivity.

PPARα Signaling Pathway

Palmitoleic acid can also activate PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism. PPARα activation by palmitoleic acid in the liver stimulates the expression of genes involved in fatty acid uptake and oxidation.

Logical Workflow for a Typical Research Application

The following diagram illustrates a typical workflow for a research study investigating the effects of a novel compound on palmitoleic acid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

Palmitoleic Acid-d14 certificate of analysis explained

An In-Depth Technical Guide to the Certificate of Analysis for Palmitoleic Acid-d14

For researchers, scientists, and professionals in drug development, understanding the nuances of a Certificate of Analysis (CofA) for a deuterated internal standard like this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a detailed breakdown of the information presented in a typical CofA, supported by data tables, experimental methodologies, and visual diagrams to clarify complex concepts.

Compound Identification and Specifications

A Certificate of Analysis begins by unequivocally identifying the compound. This section provides the fundamental chemical and physical properties of this compound.

| Property | Specification | Source |

| Formal Name | (9Z)-hexadecenoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14 acid | [1][2] |

| CAS Number | 184708-66-5 | [1][3][4] |

| Molecular Formula | C16H16D14O2 | |

| Formula Weight | 268.4 | |

| Synonyms | FA 16:1-d14, 9-cis-Hexadecenoic Acid-d14, n-7 Palmitoleate-d14, Palmitoleate-d14, cis-Palmitoleic Acid-d14 |

Purity and Isotopic Enrichment

This is arguably the most critical section of the CofA for a deuterated standard. It quantifies the purity of the compound and the extent of deuterium incorporation. These values are essential for accurate quantification in mass spectrometry-based assays.

| Parameter | Specification | Significance | Source |

| Chemical Purity | ≥98% (Palmitoleic acid) | Ensures that the analytical signal is primarily from the target analyte and not from impurities. | |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d14); ≤1% d0 | A high level of deuterium incorporation is crucial to differentiate the internal standard from the endogenous (unlabeled) analyte. The low percentage of the d0 form (unlabeled) minimizes interference with the measurement of the natural analyte. |

Physical and Storage Information

Proper handling and storage are vital to maintain the integrity of the standard.

| Parameter | Specification |

| Supplied as | A 1 mg/ml solution in ethanol |

| Storage | -20°C |

| Stability | ≥ 1 year |

Source:

Experimental Protocols

While a specific CofA may not detail every step of the analysis, the following represents a typical workflow for the quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS is a common technique for analyzing fatty acids. It separates the compound from potential impurities and provides information on its mass, which confirms its identity and isotopic enrichment.

Methodology:

-

Derivatization: Fatty acids are often converted to more volatile esters, such as fatty acid methyl esters (FAMEs), prior to GC-MS analysis. This is typically achieved by heating the sample with a reagent like 2% sulfuric acid in methanol.

-

Gas Chromatography: The FAME sample is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer. They are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The detector measures the abundance of each ion.

-

Data Analysis: The resulting mass spectrum for this compound will show a molecular ion peak corresponding to its deuterated mass. The purity is determined by comparing the area of the main peak to the areas of any impurity peaks. The isotopic enrichment is calculated by examining the distribution of isotopic peaks around the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is another powerful technique used for the quantification of fatty acids in complex biological samples. Deuterated standards like this compound are essential for accurate quantification using this method.

Methodology:

-

Sample Preparation: The biological sample (e.g., plasma, tissue homogenate) is subjected to an extraction procedure, such as solid-phase extraction or protein precipitation, to isolate the lipids.

-

Internal Standard Spiking: A known amount of this compound is added to the sample extract.

-

Liquid Chromatography: The sample is injected into a liquid chromatograph, where the fatty acids are separated on a column.

-

Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized and enter the mass spectrometer. In MS/MS, a specific parent ion (e.g., the molecular ion of palmitoleic acid) is selected, fragmented, and a specific fragment ion is detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.

-

Quantification: The ratio of the signal from the endogenous palmitoleic acid to the signal from the deuterated internal standard is used to calculate the concentration of the analyte in the original sample. The internal standard corrects for variations in sample preparation and instrument response.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a deuterated standard like this compound.

Caption: Quality control workflow for this compound.

Palmitoleic Acid Signaling Pathway

For researchers in drug development, understanding the biological context of palmitoleic acid is crucial. Palmitoleic acid is not just a component of fats but also a signaling molecule, or "lipokine," involved in various metabolic pathways. One key pathway is the mTOR signaling pathway, which regulates cell growth and metabolism.

References

An In-depth Technical Guide on the Role of Palmitoleic Acid-d14 in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the precise and accurate measurement of lipid species is paramount to understanding complex biological processes in health and disease. Stable isotope-labeled compounds are indispensable tools in this pursuit, and Palmitoleic Acid-d14, a deuterated form of the monounsaturated omega-7 fatty acid, has emerged as a critical internal standard for quantification. This technical guide provides a comprehensive overview of the role of this compound in lipidomics research, with a focus on its application, relevant experimental protocols, and the signaling pathways of its non-deuterated counterpart.

While deuterated fatty acids can also serve as tracers for metabolic flux analysis, the current body of published research primarily utilizes this compound as an internal standard for the accurate quantification of endogenous palmitoleic acid and other fatty acids. This guide will focus on this primary application while also discussing the broader context of fatty acid metabolism and signaling.

Core Applications of this compound

The primary role of this compound in lipidomics is as an internal standard in mass spectrometry-based quantification.[1] Due to its chemical similarity to endogenous palmitoleic acid, it co-elutes during chromatography and co-ionizes in the mass spectrometer. However, its increased mass due to the 14 deuterium atoms allows it to be distinguished from the unlabeled analyte. This allows for the correction of variability in sample extraction, processing, and instrument response, leading to highly accurate and precise quantification of palmitoleic acid in various biological matrices.[2]

Key applications include:

-

Accurate Quantification: Enables the precise measurement of palmitoleic acid concentrations in plasma, tissues, and cell cultures.

-

Method Validation: Used to validate the accuracy and precision of analytical methods for fatty acid analysis.

-

Comparative Lipidomics: Facilitates reliable comparisons of palmitoleic acid levels between different experimental groups.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to mass spectrometry analysis.

Sample Preparation and Lipid Extraction

A robust and reproducible lipid extraction method is crucial for accurate lipid analysis. The Folch and Bligh-Dyer methods are two of the most common protocols used.[3][4]

Protocol: Modified Folch Extraction for Plasma or Serum

-

Sample Spiking: To a 100 µL plasma or serum sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The exact amount should be optimized based on the expected concentration of endogenous palmitoleic acid.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 100 µL of 9:1 methanol:chloroform).

Fatty Acid Derivatization (for GC-MS Analysis)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to increase their volatility. A common method is the formation of fatty acid methyl esters (FAMEs).

Protocol: FAME Derivatization

-

Reagent Addition: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

-

Incubation: Cap the tube tightly and heat at 80°C for 1 hour.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.

-

Collection: Centrifuge at 1,000 x g for 5 minutes and collect the upper hexane layer containing the FAMEs.

-

Drying and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane for GC-MS injection.

Mass Spectrometry Analysis

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of fatty acids. The choice of instrument will depend on the specific requirements of the study.

Typical LC-MS/MS Parameters for Fatty Acid Analysis:

| Parameter | Setting |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid |

| Gradient | Optimized for separation of fatty acids |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Palmitoleic Acid) | m/z 253.2 |

| Product Ion (Palmitoleic Acid) | m/z 253.2 (for quantification) |

| Precursor Ion (this compound) | m/z 267.3 |

| Product Ion (this compound) | m/z 267.3 (for internal standard) |

| Collision Energy | Optimized for each transition |

Typical GC-MS Parameters for FAME Analysis:

| Parameter | Setting |

| Gas Chromatography | |

| Column | DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Ramped from a low temperature (e.g., 100°C) to a high temperature (e.g., 250°C) |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (Palmitoleic Acid Methyl Ester) | m/z 268 (molecular ion), and other characteristic fragments |

| Monitored Ions (this compound Methyl Ester) | m/z 282 (molecular ion), and other characteristic fragments |

Data Presentation: The Utility of this compound in Quantitative Lipidomics

Table 1: Quantification of Palmitoleic Acid in Control and Treated Cells Using this compound as an Internal Standard

| Sample Group | Peak Area (Endogenous Palmitoleic Acid) | Peak Area (this compound) | Ratio (Endogenous/Internal Standard) | Calculated Concentration (µM) |

| Control 1 | 1,250,000 | 2,550,000 | 0.49 | 4.9 |

| Control 2 | 1,350,000 | 2,600,000 | 0.52 | 5.2 |

| Control 3 | 1,180,000 | 2,490,000 | 0.47 | 4.7 |

| Control Average | 0.49 | 4.9 | ||

| Treated 1 | 2,800,000 | 2,580,000 | 1.09 | 10.9 |

| Treated 2 | 3,100,000 | 2,620,000 | 1.18 | 11.8 |

| Treated 3 | 2,950,000 | 2,550,000 | 1.16 | 11.6 |

| Treated Average | 1.14 | 11.4 |

This is a hypothetical dataset for illustrative purposes.

Signaling Pathways and Biological Context

Palmitoleic acid is not merely a component of cellular lipids; it is also recognized as a "lipokine," a lipid hormone that can be released from adipose tissue to regulate metabolic processes in distant organs.[5] Understanding these signaling pathways is crucial for interpreting the results of lipidomics studies.

Palmitoleic Acid Biosynthesis and Incorporation into Triglycerides

Palmitoleic acid is endogenously synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). It is then incorporated into various lipid species, with a significant portion being stored in triglycerides (TAGs). The following diagram illustrates this process.

Caption: Biosynthesis of palmitoleic acid and its incorporation into triglycerides.

Palmitoleic Acid as a Lipokine: The PPARα/AMPK Signaling Pathway

As a lipokine, palmitoleic acid can exert its effects on peripheral tissues like the liver and skeletal muscle by activating key signaling pathways that regulate glucose and lipid metabolism. One of the primary pathways involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and AMP-activated Protein Kinase (AMPK).

References

- 1. Activated AMPK inhibits PPAR-α and PPAR-γ transcriptional activity in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

Methodological & Application

Application Notes and Protocols for Palmitoleic Acid-d14 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid recognized as a lipokine that modulates various metabolic processes.[1][2][3] It plays a significant role in insulin sensitivity, β-cell proliferation, and the regulation of inflammatory responses.[1][2] Palmitoleic Acid-d14 is a deuterated form of palmitoleic acid, which serves as a stable isotope tracer for metabolic flux analysis and pharmacokinetic studies in cell culture systems. The incorporation of deuterium allows for the precise tracking of the uptake, metabolism, and downstream signaling effects of exogenous palmitoleic acid using mass spectrometry-based techniques. These application notes provide a detailed protocol for the use of this compound in cell culture to investigate its metabolic fate and impact on cellular signaling pathways.

Data Presentation

Table 1: Recommended Concentration Ranges of Palmitoleic Acid in Cell Culture

| Cell Type | Concentration Range (µM) | Observed Effects | Reference |

| Bovine Skeletal Muscle Satellite Cells | 50 - 200 | Promoted adipogenic differentiation | |

| Human Hepatocellular Carcinoma (HepG2) | 100 - 1500 | Increased SIRT1 expression at 1.5 mM, increased lipid accumulation | |

| Endometrial Cancer Cells (Ishikawa, ECC-1) | 10 - 100 | Inhibited cell proliferation, induced apoptosis | |

| Rat Pancreatic Islets | Not specified | Increased insulin secretion, protected β-cells from glucotoxicity |

Table 2: Summary of Palmitoleic Acid's Effects on Signaling Pathways

| Signaling Pathway | Key Proteins | Effect of Palmitoleic Acid | Cellular Outcome | Reference |

| mTOR Signaling | mTORC1, SREBP1c, FASN, SCD1 | Positive regulation | Promotes de novo lipogenesis | |

| PPARα/AMPK Pathway | PPARα, AMPK | Activation | Reduced lipid accumulation, increased insulin secretion | |

| Insulin Signaling | IRS-1, PI3K/AKT | Potentiation | Increased insulin sensitivity | |

| G Protein-Coupled Receptors | GPR40, GPR120 | Activation | Augments glucose-stimulated insulin secretion |

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a bovine serum albumin (BSA) complex of this compound to ensure its solubility and bioavailability in cell culture media. Fatty acids are poorly soluble in aqueous solutions and require a carrier protein like BSA for effective delivery to cells.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol, 100%

-

Sterile phosphate-buffered saline (PBS)

-

Sterile cell culture grade water

-

0.1 M NaOH

-

Water bath or heating block

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Stock Solution Preparation: Dissolve this compound in 100% ethanol to prepare a concentrated stock solution (e.g., 100 mM).

-

BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm the solution to 37°C to aid dissolution.

-

Complex Formation: a. In a sterile conical tube, add the desired volume of the 10% BSA solution. b. While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA). c. A few drops of 0.1 M NaOH can be added to the fatty acid stock before addition to the BSA to facilitate saponification and binding. d. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.

-

Sterilization and Storage: a. Sterile filter the this compound-BSA complex solution through a 0.22 µm filter. b. Aliquot the solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Culture Treatment and Isotope Labeling

This protocol outlines the procedure for treating cultured cells with the this compound-BSA complex to trace its metabolic fate.

Materials:

-

Cultured cells of interest (e.g., HepG2, C2C12, 3T3-L1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound-BSA complex (from Protocol 1)

-

Control vehicle (BSA solution without fatty acid)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of treatment.

-

Cell Starvation (Optional): Once cells reach the desired confluency, aspirate the complete medium, wash with sterile PBS, and replace with serum-free medium. Incubate for 2-4 hours to synchronize the cells and reduce the background levels of unlabeled fatty acids.

-

Treatment: a. Prepare the final concentrations of this compound-BSA complex and the vehicle control by diluting the stock solutions in serum-free or complete medium. The final concentration of the fatty acid should be determined based on the cell type and experimental goals (refer to Table 1). b. Aspirate the starvation medium and add the medium containing the this compound-BSA complex or vehicle control to the respective wells. c. Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO2).

-

Cell Harvesting: a. After incubation, place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS to remove any remaining treatment medium. c. Harvest the cells by scraping in ice-cold PBS or by using a cell lysis buffer compatible with downstream applications (e.g., lipid extraction or protein analysis). d. Centrifuge the cell suspension to pellet the cells, and store the cell pellets at -80°C until analysis.

Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry

This protocol provides a general workflow for extracting lipids from labeled cells and preparing them for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell pellets from Protocol 2

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Nitrogen gas stream

-

Derivatization agent (e.g., methanolic HCl for FAMEs analysis)

-

GC-MS or LC-MS/MS system

Procedure:

-

Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v). b. Vortex vigorously and incubate at room temperature for 20 minutes to allow for lipid extraction. c. Add 0.9% NaCl solution to the mixture to induce phase separation. d. Centrifuge to separate the aqueous and organic phases. e. Carefully collect the lower organic phase containing the lipids into a new tube.

-

Drying and Derivatization (for GC-MS): a. Dry the extracted lipids under a gentle stream of nitrogen gas. b. For the analysis of fatty acid composition, transesterify the lipid extract to fatty acid methyl esters (FAMEs) by adding methanolic HCl and incubating at 60°C for 1 hour. c. Dry the FAMEs under nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

-

Mass Spectrometry Analysis: a. GC-MS: Analyze the FAMEs to determine the incorporation of deuterium into palmitoleic acid and its metabolic derivatives. The mass shift of 14 atomic mass units will distinguish this compound from its endogenous counterpart. b. LC-MS/MS: For a more comprehensive lipidomic analysis, the lipid extract can be directly analyzed by LC-MS/MS to identify and quantify various lipid species containing the deuterated fatty acid.

Mandatory Visualizations

Caption: Experimental workflow for this compound tracing in cell culture.

Caption: Key signaling pathways modulated by Palmitoleic Acid.

References

Application Notes and Protocols for Palmitoleic Acid-d14 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleic acid (POA), an omega-7 monounsaturated fatty acid, has garnered significant interest for its role as a lipokine with beneficial effects on glucose and lipid metabolism. It has been shown to improve insulin sensitivity, suppress inflammation, and modulate lipid profiles in various preclinical models. Palmitoleic Acid-d14 is a deuterated form of palmitoleic acid, which serves as a stable isotope tracer for in vivo metabolic studies. The use of such tracers allows for the precise tracking and quantification of the absorption, distribution, metabolism, and excretion (ADME) of palmitoleic acid, as well as its contribution to various metabolic pathways, such as de novo lipogenesis and fatty acid oxidation. These application notes provide an overview of the dosage and administration of this compound in animal studies and detailed protocols for its use as a metabolic tracer.

Data Presentation: Dosage Summary

The following table summarizes the dosages of non-deuterated palmitoleic acid used in various in vivo animal studies. The dosage for this compound as a tracer is expected to be in a similar range, depending on the specific research question and the sensitivity of the analytical methods. When used as a tracer, the amount of deuterated fatty acid should be sufficient to be detected above the natural background but not so high as to cause physiological effects on its own.

| Animal Model | Dosage | Administration Route | Study Duration | Key Findings |

| Mice (C57BL/6J) | 300 mg/kg body weight/day | Oral gavage | 4 weeks | Attenuated body weight gain and reversed adipocyte hypertrophy in high-fat diet-induced obese mice.[1][2] |

| Mice (KK-Ay) | 300 mg/kg body weight/day | Oral gavage | 4 weeks | Improved hyperglycemia and hypertriglyceridemia, and increased insulin sensitivity.[3][4] |

| Mice (LDL receptor knock-out) | 5% (w/w) of diet | Dietary supplement | 12 weeks | Reduced atherosclerotic plaque area and improved plasma and hepatic lipid profiles.[5] |

| Mice | 50, 100, and 200 mg/kg body weight/day | Oral gavage | Not specified | Mitigated the hepatotoxic effects of high L-carnitine intake. |

| Obese Sheep | 10 mg/kg body weight/day | Intravenous infusion | Not specified | Upregulated AMPK expression in liver, adipose tissue, and muscle. |

Experimental Protocols

Protocol 1: Oral Administration of this compound for Metabolic Tracing in Mice

Objective: To trace the metabolic fate of orally administered palmitoleic acid.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, olive oil, or a solution with 0.5% carboxymethylcellulose)

-

C57BL/6J mice (or other appropriate strain)

-

Oral gavage needles (20-22 gauge, curved)

-

Syringes

-

Metabolic cages for urine and feces collection (optional)

-

Analytical equipment for lipid extraction and mass spectrometry analysis

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve or suspend it in the chosen vehicle to achieve the desired final concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 25g mouse with a 0.25 mL gavage volume).

-

Ensure the solution is homogenous by vortexing or sonicating if necessary.

-

-

Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before dosing to ensure gastric emptying and consistent absorption. Water should be available ad libitum.

-

Dosing:

-

Weigh each mouse to calculate the precise volume of the dosing solution to be administered.

-

Administer the this compound solution via oral gavage. Handle the animals gently to minimize stress.

-

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or retro-orbital sinus bleeding. Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

-

Tissues: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain). Snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

Urine and Feces: If using metabolic cages, collect urine and feces at specified intervals to analyze for deuterated metabolites.

-

-

Sample Analysis:

-

Lipid Extraction: Extract total lipids from plasma and tissue samples using a standard method such as the Folch or Bligh-Dyer method.

-

Mass Spectrometry: Analyze the isotopic enrichment of palmitoleic acid and its metabolites in the lipid extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Protocol 2: Intravenous Administration of this compound for Studying Tissue Uptake and Metabolism

Objective: To investigate the direct tissue uptake and metabolism of palmitoleic acid, bypassing oral absorption.

Materials:

-

This compound

-

Vehicle suitable for intravenous injection (e.g., a solution containing 5% fatty acid-free bovine serum albumin (BSA) in sterile saline)

-

Animal model (e.g., rats or mice with jugular vein catheters)

-

Infusion pump

-

Syringes and needles

-

Analytical equipment for lipid extraction and mass spectrometry analysis

Procedure:

-

Animal Preparation: For chronic infusion studies, surgically implant a catheter into the jugular vein of the animals and allow for recovery. For acute studies, the injection can be performed via the tail vein in mice.

-

Preparation of Infusion Solution:

-

Prepare a stock solution of this compound complexed with fatty acid-free BSA. Briefly, dissolve this compound in a small amount of ethanol, and then add it dropwise to a continuously stirring BSA solution. Allow the complex to form.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

-

Administration:

-

Bolus Injection: For rapid uptake studies, administer a single bolus injection of the this compound solution via the tail vein or catheter.

-

Continuous Infusion: For steady-state kinetic studies, use an infusion pump to deliver the this compound solution at a constant rate.

-

-

Sample Collection: Collect blood and tissue samples at predetermined time points as described in Protocol 1.

-

Sample Analysis: Perform lipid extraction and mass spectrometry analysis as described in Protocol 1 to determine the concentration and isotopic enrichment of this compound and its metabolites in various tissues.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Palmitoleic Acid

Palmitoleic acid has been shown to influence key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK) and the sterol regulatory element-binding protein-1c (SREBP-1c) pathways.

Caption: Signaling pathways modulated by Palmitoleic Acid.

Experimental Workflow for In Vivo Tracer Studies

The following diagram illustrates a typical workflow for an in vivo study using this compound as a tracer.

Caption: General experimental workflow for in vivo studies.

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Palmitoleic Acid-d14 in Human Plasma

Introduction

Palmitoleic acid (16:1n7) is an omega-7 monounsaturated fatty acid that has garnered significant interest in biomedical research. It acts as a "lipokine," a lipid hormone that facilitates communication between different tissues to regulate systemic metabolism.[1] Emerging evidence suggests its role in improving insulin sensitivity and modulating inflammatory processes.[1][2] Palmitoleic acid is linked to several signaling pathways, including the mTOR and TLR4 pathways, which are crucial in cellular metabolism and immune responses.[2][3] Given its potential as a biomarker and therapeutic agent, accurate quantification in biological matrices is essential for clinical and preclinical studies.

This application note provides a detailed protocol for the quantification of Palmitoleic Acid-d14 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample extraction and ionization, ensuring high accuracy and precision.

Signaling Pathway of Palmitoleic Acid

Palmitoleic acid is involved in complex signaling networks that influence metabolic and inflammatory processes. One key pathway is the mTOR signaling cascade, which regulates de novo lipogenesis, including the synthesis of palmitoleic acid. Additionally, palmitoleic acid can modulate inflammatory responses by interacting with Toll-like receptor 4 (TLR4) signaling pathways.

Caption: Palmitoleic Acid Signaling Pathways.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of this compound from human plasma.

Materials and Reagents

-

This compound (Internal Standard)

-

Human Plasma (K2-EDTA)

-

Methanol (LC-MS Grade)

-

Methyl tert-butyl ether (MTBE) (HPLC Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Nitrogen Gas, High Purity

-

Microcentrifuge Tubes (1.5 mL)

-

Autosampler Vials

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation process.

Caption: Experimental Workflow for Sample Preparation.

Detailed Procedure

-

Sample Thawing: Thaw human plasma samples on ice.

-

Internal Standard Spiking: To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Protein Precipitation and LLE:

-

Add 150 µL of methanol to the plasma sample. Vortex for 10 seconds to precipitate proteins.

-

Add 1250 µL of MTBE.

-

-

Extraction: Vortex the mixture vigorously for 3 minutes.

-

Phase Separation: Centrifuge the tubes at 18,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the upper organic layer (approximately 1 mL) to a new microcentrifuge tube without disturbing the protein pellet.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of acetonitrile/water (1:1, v/v). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

-

Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UPLC System

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: (Example) 50% B to 98% B over 5 minutes, hold at 98% B for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions: To be optimized for Palmitoleic Acid and this compound.

Data Presentation

Quantitative data should be summarized to evaluate the method's performance. The following tables provide a template for presenting validation data.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

|---|

| Palmitoleic Acid | 1 - 1000 | >0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|

| Low QC | 5 | 98.5 | 4.2 |

| Mid QC | 50 | 101.2 | 3.1 |

| High QC | 500 | 99.8 | 2.5 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

|---|

| Palmitoleic Acid | 92.3 | 95.7 |

Conclusion

This application note provides a robust and reliable method for the quantification of this compound in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol followed by sensitive LC-MS/MS detection allows for accurate and precise measurements, which are crucial for advancing research into the roles of palmitoleic acid in health and disease.

References

- 1. metabolon.com [metabolon.com]

- 2. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of Palmitoleic Acid-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid recognized for its role as a lipokine, a signaling molecule that communicates between tissues to regulate metabolic homeostasis. It has been shown to influence insulin sensitivity, inflammation, and hepatic gluconeogenesis, making it a significant area of research in metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease.[1][2][3] Palmitoleic Acid-d14, a deuterated form of palmitoleic acid, serves as an ideal internal standard for its quantitative analysis by gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the results.[1][4]

This document provides detailed application notes and protocols for the analysis of this compound, covering sample preparation, derivatization, and GC-MS settings.

Experimental Protocols

A robust and reliable method for the quantitative analysis of fatty acids in biological matrices involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis. This compound is introduced early in the workflow as an internal standard to ensure accurate quantification.

Lipid Extraction from Biological Samples (e.g., Plasma, Tissues)

This protocol is a modified Folch extraction procedure suitable for various biological matrices.

Materials:

-

Biological sample (e.g., 100 µL plasma or 10-20 mg homogenized tissue)

-

This compound internal standard solution (in ethanol or methanol)

-

Chloroform:Methanol solution (2:1, v/v)

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 2 mL of the chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully aspirate the upper aqueous layer and discard.

-

Transfer the lower organic layer (containing the lipids) to a new clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a speedvac.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For successful GC analysis, the extracted fatty acids must be derivatized to their more volatile FAMEs. Acid-catalyzed methylation using boron trifluoride (BF3) in methanol is a widely used and effective method.

Materials:

-

Dried lipid extract

-

14% Boron trifluoride (BF₃) in methanol

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

-

Cap the tube tightly and vortex to dissolve the lipid residue.

-

Heat the mixture at 100°C for 5-10 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Settings

The following are typical GC-MS parameters for the analysis of FAMEs. Instrument-specific optimization may be required.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

| SIM Ions for this compound | To be determined based on the mass spectrum of the deuterated FAME. Likely ions would be the molecular ion and key fragment ions. |

| Transfer Line Temperature | 280°C |

Data Presentation

Quantitative analysis is performed by generating a calibration curve with known concentrations of unlabeled palmitoleic acid standard and a constant concentration of this compound as the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.

While specific validation data for this compound is not widely published, the following table presents typical performance characteristics for the GC-MS analysis of fatty acids using deuterated internal standards. These values can be used as a benchmark for method validation.

| Parameter | Typical Value |

| Retention Time (as FAME) | Dependent on GC conditions, but reproducible |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 - 1.0 pg on column |

| Limit of Quantitation (LOQ) | 7.6 - 91.8 ng/mL in sample extract |

| Intraday Precision (%RSD) | < 10% |

| Interday Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Signaling Pathway of Palmitoleic Acid

Palmitoleic acid acts as a lipokine, an adipose tissue-derived lipid hormone, that regulates systemic metabolism. One of its key roles is in enhancing insulin sensitivity. The diagram below illustrates the proposed signaling pathway.

Conclusion

The GC-MS method detailed in these application notes provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. The use of a deuterated internal standard is critical for achieving accurate and precise results, which are essential for research into the metabolic roles of palmitoleic acid. The provided protocols and GC-MS parameters serve as a comprehensive guide for researchers, scientists, and professionals in drug development. Validation of the method in the user's own laboratory is recommended to ensure optimal performance.

References

- 1. benchchem.com [benchchem.com]

- 2. "The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis thr" by Xin Guo, Xiaofan Jiang et al. [digitalcommons.library.tmc.edu]

- 3. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice [mdpi.com]

- 4. lipidmaps.org [lipidmaps.org]

Application Notes and Protocols for Fatty Acid Flux Analysis Using Palmitoleic Acid-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid recognized not only as a component of cellular lipids but also as a lipokine—a lipid hormone that communicates between tissues to regulate metabolic homeostasis.[1][2] Dysregulation of its metabolism is implicated in various conditions, including insulin resistance, non-alcoholic fatty liver disease, and cardiovascular disease.[1][3] Understanding the dynamic fluxes of palmitoleic acid—its synthesis, uptake, and transformation—is therefore critical for elucidating its physiological roles and identifying new therapeutic targets.

Stable isotope tracing is a powerful technique to quantitatively track the metabolic fate of molecules in biological systems.[4] Palmitoleic Acid-d14, a deuterated variant of palmitoleic acid, serves as a valuable tool for these investigations. It can be used as both an internal standard for accurate quantification of endogenous palmitoleic acid and as a tracer to follow its incorporation into complex lipids and its conversion through various metabolic pathways. This application note provides detailed protocols for using this compound in fatty acid flux analysis, from cell culture experiments to mass spectrometry-based detection, and explores its role in key signaling pathways.

Key Metabolic Pathways Amenable to Tracing with this compound

This compound can be used to trace several key metabolic processes:

-